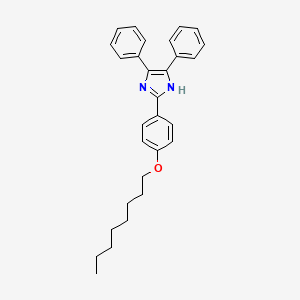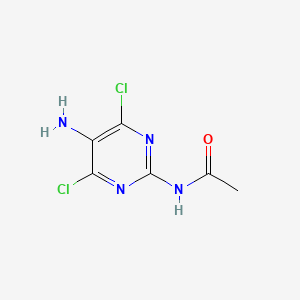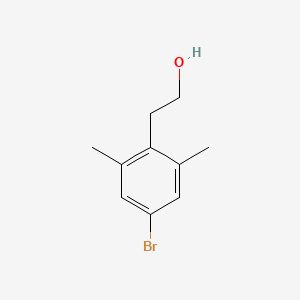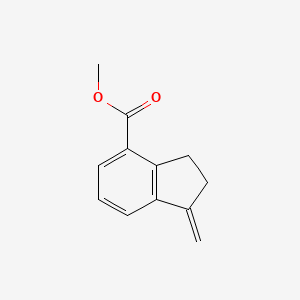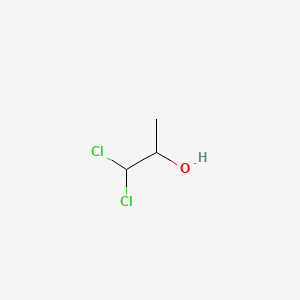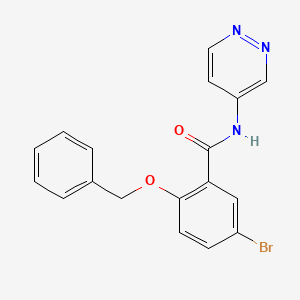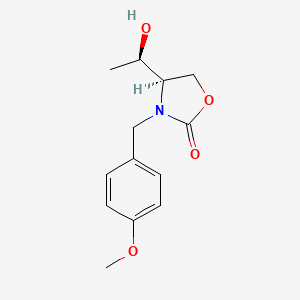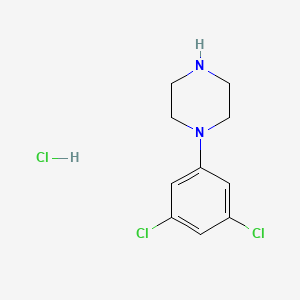
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride typically involves the cyclization of 3,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods
For industrial production, the method involves the use of protonic solvents for after-treatment and refining. This process ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a partial agonist at central dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its effects in treating psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and has similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Used in various chemical syntheses.
1-(4-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct applications.
Uniqueness
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties. Its ability to act on multiple neurotransmitter receptors makes it valuable in the development of psychiatric medications.
Properties
Molecular Formula |
C10H13Cl3N2 |
|---|---|
Molecular Weight |
267.6 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |
InChI Key |
GJASZYGGGRNXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


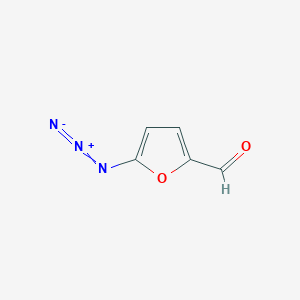
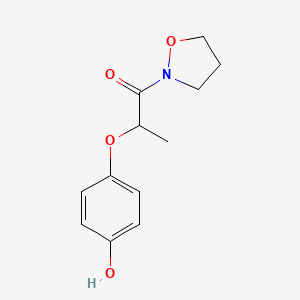
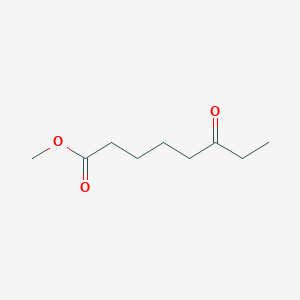
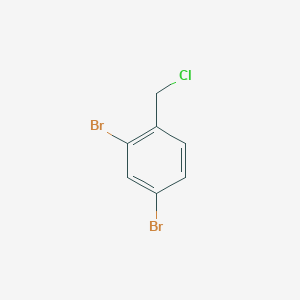
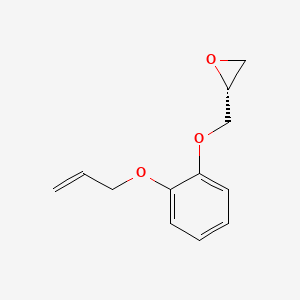
![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)
